3-(Azetidin-3-yl)-2-bromopyridine;dihydrochloride
Description
Properties
IUPAC Name |
3-(azetidin-3-yl)-2-bromopyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-8-7(2-1-3-11-8)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRVGXEWDYUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(N=CC=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-bromopyridine typically involves the formation of the azetidine ring followed by its functionalization with a bromopyridine moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation and reduction can lead to different functionalized pyridine and azetidine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including 3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride, as cytotoxic agents against cancer cells. For example, compounds derived from azetidine structures have shown significant antiproliferative effects in various cancer cell lines, including MCF-7 breast cancer cells. These compounds function as inhibitors of tubulin assembly, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis .
2. Neurological Disorders
The compound is being investigated for its role as a modulator of metabotropic glutamate receptors, particularly mGluR4, which is implicated in Parkinson's disease. By targeting these receptors, 3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride may offer neuroprotective effects and enhance cognitive functions in neurodegenerative conditions .
3. GlyT1 Inhibition
Research indicates that azetidine derivatives can act as inhibitors of the glycine transporter 1 (GlyT1). This inhibition could be beneficial in treating disorders mediated by GlyT1, such as schizophrenia and other cognitive deficits associated with central nervous system disorders. The compound's ability to enhance neuronal plasticity makes it a candidate for therapeutic interventions aimed at cognitive rehabilitation .
Synthesis and Derivatives
The synthesis of 3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride typically involves multi-step reactions that yield various functionalized derivatives. These derivatives can be tailored for specific biological activities:
| Derivative | Target Activity | Reference |
|---|---|---|
| 3-(Prop-1-en-2-yl)azetidin-2-one | Antiproliferative | |
| 3-(Allyl)azetidin-2-one | Tubulin binding site inhibitor | |
| 5-(Azetidin-3-yloxy)-2-bromopyridine | GlyT1 inhibition |
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving several azetidine derivatives, the compound demonstrated notable cytotoxicity against MCF-7 cells. The mechanism was attributed to its ability to bind to the colchicine site on tubulin, effectively inhibiting microtubule polymerization and leading to cell death .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of azetidine derivatives in models of Parkinson's disease. The results indicated that these compounds could mitigate neurodegeneration by modulating glutamate signaling pathways, thus providing a basis for their use in treating neurological disorders .
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-2-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The bromopyridine moiety can enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Azetidine-Pyridine Derivatives
| Compound Name | Substituent Position | Substituent Type | Salt Form | Key Structural Feature |
|---|---|---|---|---|
| 3-(Azetidin-3-yl)-2-bromopyridine | 2-Bromo, 3-azetidinyl | Direct azetidine attachment | Dihydrochloride | Pyridine-azetidine fusion |
| 2-(Azetidin-3-yloxy)-5-bromopyridine | 5-Bromo, 3-azetidinyloxy | Ether-linked azetidine | Hydrochloride | Oxygen-bridged azetidine |
| 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole | 4-Methylpyrazole | Azetidine-pyrazole fusion | Dihydrochloride | Pyrazole core with azetidine |
| 5-Bromo-2,3-diaminopyridine | 2,3-Diamino, 5-bromo | Amino substituents | None | Bromo-pyridine with amino groups |
Key Observations :
- Direct vs.
- Salt Forms: The dihydrochloride salt improves aqueous solubility compared to neutral analogs like 5-bromo-2,3-diaminopyridine, which lacks ionizable groups .
Table 2: Reactivity and Physicochemical Properties
| Compound Name | Reactivity (Halogen) | LogP (Predicted) | Molecular Weight | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride | Moderate (Br) | 1.2* | 304.86 | High (due to HCl salt) |
| 2-Bromopyridine | High (Br) | 1.5 | 158.00 | Moderate |
| 2-Chloropyridine | Higher (Cl) | 1.3 | 113.55 | Moderate |
| 5-Bromo-2,3-diaminopyridine | Low (Br) | -0.8 | 188.02 | Low |
Key Observations :
- Halogen Reactivity : The bromine in 3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride is less reactive than in 2-bromopyridine due to steric hindrance from the azetidine ring. Earlier studies suggest chloro analogs (e.g., 2-chloropyridine) may exhibit higher reactivity in nucleophilic substitutions, but conflicting data exists .
- Solubility: The dihydrochloride form significantly enhances solubility, making it advantageous for biological assays compared to neutral bromopyridines like 5-bromo-2,3-diaminopyridine .
Biological Activity
3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BrN₃·2HCl |
| Molecular Weight | 232.06 g/mol |
| CAS Number | 2682114-31-2 |
The structure features a bromine atom on a pyridine ring linked to an azetidine ring, which may enhance its biological activity through various mechanisms.
The biological activity of 3-(Azetidin-3-yl)-2-bromopyridine; dihydrochloride is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering their function.
- Receptor Modulation : It could act as a modulator for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions and disorders.
Biological Activity Data
Recent studies have explored the biological activity of this compound across various assays, revealing promising results in antimicrobial and anticancer activities.
Antimicrobial Activity
In vitro studies have demonstrated selective antibacterial properties against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Staphylococcus aureus | 64 |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Anticancer Activity
Preliminary evaluations indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. The IC50 values for human breast cancer cell lines are:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 10 |
These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on various azetidine-containing compounds, including derivatives of 3-(Azetidin-3-yl)-2-bromopyridine, showed significant antibacterial activity comparable to established antibiotics like linezolid. The study also explored the morphological changes in bacteria upon treatment, indicating a bactericidal mechanism .
- Evaluation of Cytotoxicity : Another research effort focused on evaluating the cytotoxicity of this compound against multiple cancer cell lines. Results indicated that it effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential role in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
-
Synthetic Pathways : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a halogen (e.g., chlorine) on a pyridine ring with an azetidine group under reflux conditions in anhydrous solvents like DMF or THF, followed by dihydrochloride salt formation using HCl gas .
-
Optimization : Reaction efficiency depends on temperature (70–100°C), solvent polarity, and catalyst use (e.g., Pd for cross-coupling). Protecting groups (e.g., Boc for azetidine) may improve yield .
-
Data Table :
Parameter Typical Range Reference Reaction Temperature 70–100°C Solvent DMF, THF, or MeCN Catalyst Pd(OAc)₂, K₂CO₃ Yield 45–75% (after purification)
Q. What analytical techniques are critical for characterizing 3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride?
Methodological Answer:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Management : Segregate halogenated waste (e.g., bromine-containing byproducts) and neutralize acidic residues before disposal .
- Emergency Measures : Immediate rinsing with water for spills on skin; use 5% NaHCO₃ for acid exposure .
Advanced Research Questions
Q. How does 3-(Azetidin-3-yl)-2-bromopyridine dihydrochloride interact with biological targets, and what assays validate its activity?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurological targets?
Methodological Answer:
- Modification Strategies :
- SAR Validation :
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
Q. What computational tools are suitable for modeling the compound’s interactions with proteins?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or MOE for binding mode prediction. Example: Docking into the ATP-binding site of VEGFR2 (PDB: 4ASD) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- QSAR Models : Build 2D/3D descriptors (e.g., MolDescriptors) to correlate substituents with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
